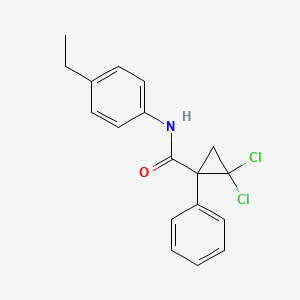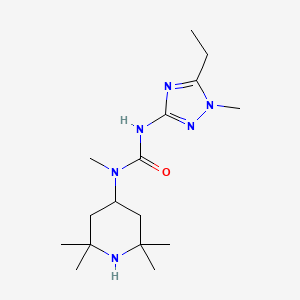![molecular formula C14H23N5O2S B4011436 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[2-(2-oxopiperidin-1-yl)ethyl]urea](/img/structure/B4011436.png)
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[2-(2-oxopiperidin-1-yl)ethyl]urea
説明
The focus of this analysis is on a specific urea derivative, characterized by its unique structural formula. Urea derivatives have garnered attention for their diverse biological activities and applications in various chemical reactions.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of specific acylazides with substituted thiadiazoles. For instance, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) reported the synthesis of eight novel derivatives of ureas by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole. These compounds were explored for their potential as plant growth regulators, indicating a methodological approach that could be relevant for synthesizing the compound (Song Xin-jian et al., 2006).
Molecular Structure Analysis
The molecular structure of urea derivatives can be determined using various analytical techniques such as X-ray crystallography, NMR, MS, and IR. For example, Xin-jian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) characterized a urea compound using these techniques, revealing detailed insights into its crystal structure and confirming the planar nature of the urea scaffold due to intramolecular N-H···O hydrogen bonds (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of such urea derivatives are influenced by their molecular structure. The presence of specific functional groups, such as the thiadiazole ring, contributes to their reactivity. Wang Yan-gang (2008) synthesized several urea derivatives showcasing the influence of the thiadiazole moiety on their biological activity, particularly as plant growth regulators (Wang Yan-gang, 2008).
科学的研究の応用
Plant Growth Regulation
Compounds structurally related to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[2-(2-oxopiperidin-1-yl)ethyl]urea have been synthesized and tested for their biological activity, showing promise as plant growth regulators. For example, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, which exhibited good activity in this area (Song Xin-jian et al., 2006).
Synthesis and Biological Evaluation of Derivatives
The synthesis and biological evaluation of various derivatives, including those inhibiting p38α mitogen-activated protein kinase (MAPK), have been explored. Matthäus Getlik et al. (2012) provided insights into the structure-based design and synthesis of N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α MAPK, demonstrating their potential in modulating biological processes (Matthäus Getlik et al., 2012).
Fungicidal Activities
The thiadiazole urea derivatives have also shown excellent fungicidal activities against various pathogens, highlighting their potential in agricultural and horticultural applications. Xin-jian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) synthesized N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea and demonstrated its excellent fungicidal activities against Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria (Xin-jian Song et al., 2008).
特性
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(2-oxopiperidin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-14(2,3)11-17-18-13(22-11)16-12(21)15-7-9-19-8-5-4-6-10(19)20/h4-9H2,1-3H3,(H2,15,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQVAHREAKLWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)NCCN2CCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-5-({[4-(4-morpholinyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4011362.png)

![1-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4011390.png)
![2-(4-tert-butylphenoxy)-1-[(butylsulfinyl)methyl]ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B4011393.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4011394.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}isonicotinamide 1-oxide](/img/structure/B4011397.png)


![ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4011411.png)
![4-methyl-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol](/img/structure/B4011417.png)
![N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4011430.png)
![4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4011437.png)

![isobutyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4011459.png)